molecular formula C22H36N4O2 B4061793 N~1~'-1-adamantyl-1,4'-bipiperidine-1',4'-dicarboxamide

N~1~'-1-adamantyl-1,4'-bipiperidine-1',4'-dicarboxamide

Cat. No.: B4061793
M. Wt: 388.5 g/mol
InChI Key: CHWYCGGRPOBOJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~1~'-1-adamantyl-1,4'-bipiperidine-1',4'-dicarboxamide is a useful research compound. Its molecular formula is C22H36N4O2 and its molecular weight is 388.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 388.28382640 g/mol and the complexity rating of the compound is 593. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pharmacological Potential in Neurodegenerative Diseases

Adamantane derivatives, such as amantadine and memantine, have been utilized in treating neurodegenerative diseases like dementia, Alzheimer's, and Parkinson's disease. Research indicates that adamantane-based compounds, including those with modifications like 1-fluoro- and 1-phosphonic acid, show significant pharmacological potential against these conditions. Their structure-activity relationships have been analyzed, highlighting the importance of adamantane's rigid scaffold in crossing the blood-brain barrier and interacting with central nervous system targets (Dembitsky, Gloriozova, & Poroikov, 2020).

Importance in Supramolecular Chemistry

The structural characteristics of adamantane derivatives have been leveraged in supramolecular chemistry to create novel materials and applications. Benzene-1,3,5-tricarboxamide (BTA), for instance, is an example where the adamantane scaffold contributes to the self-assembly of supramolecular structures, which are essential for nanotechnology, polymer processing, and biomedical applications due to their stability and multivalency (Cantekin, De Greef, & Palmans, 2012).

Role in Nanofiltration Membrane Development

Recent advances in nanofiltration membrane technology have utilized adamantane-based polyamide films to enhance water treatment and desalination processes. These crumpled polyamide layers, often derived from piperazine-based NF membranes, show a significant increase in water permeance and selectivity, demonstrating the critical role of adamantane derivatives in improving environmental applications (Shao et al., 2022).

Contribution to Drug Discovery and Development

Adamantane derivatives have been integral in the development of new therapeutic agents, especially in addressing viral infections like influenza. Their unique structural properties facilitate the creation of potent chemotherapeutic agents against M2 proton channels of the influenza virus, underscoring their utility in medicinal chemistry (Moorthy, Poongavanam, & Pratheepa, 2014).

Advancements in Aryl-Aryl Bond Formation

The field of organic synthesis has seen significant contributions from adamantane-based compounds in facilitating aryl-aryl bond formation through direct arylation methods. This approach, leveraging C-H activation, offers a more efficient route to biaryl structures, crucial in pharmaceuticals, materials science, and natural products, demonstrating the versatility and importance of adamantane derivatives in chemical synthesis (McGlacken & Bateman, 2009).

Properties

IUPAC Name

1-N-(1-adamantyl)-4-piperidin-1-ylpiperidine-1,4-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H36N4O2/c23-19(27)22(26-6-2-1-3-7-26)4-8-25(9-5-22)20(28)24-21-13-16-10-17(14-21)12-18(11-16)15-21/h16-18H,1-15H2,(H2,23,27)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHWYCGGRPOBOJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2(CCN(CC2)C(=O)NC34CC5CC(C3)CC(C5)C4)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H36N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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